TC KHNS 11

Descripción general

Descripción

TC KHNS 11 is a potent and selective PI 3-kinase δ inhibitor that is orally bioavailable.

Aplicaciones Científicas De Investigación

Inhibidor de PI 3-Kinasa

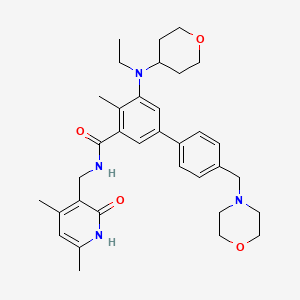

TC KHNS 11 es un potente e inhibitor selectivo de PI 3-kinasa δ {svg_1} {svg_2}. Las PI 3-quinasas son una familia de enzimas involucradas en funciones celulares como el crecimiento celular, proliferación, diferenciación, motilidad, supervivencia y tráfico intracelular, lo que las convierte en objetivos valiosos para la intervención terapéutica.

Valores de IC50 bioquímicos: Los valores de IC50 bioquímicos son 9, 262, 1650 y 4630 nM para PI 3-Kδ, PI 3-Kα, PI 3-Kβ y PI 3-Kγ, respectivamente {svg_3} {svg_4}.

Valores de IC50 celulares: Los valores de IC50 celulares son 49, 3440 y 6530 nM para PI 3-Kδ, PI 3-Kα y PI 3-Kβ, respectivamente {svg_5} {svg_6}.

Inhibición de la función de las células B

Se ha demostrado que this compound inhibe la función de las células B {svg_7}. Las células B son un tipo de glóbulo blanco que juega un papel importante en la respuesta inmune produciendo anticuerpos.

Biodisponibilidad oral

This compound exhibe una biodisponibilidad oral moderada in vivo {svg_8}. Esto significa que se puede administrar por vía oral y se absorbe bien en el cuerpo.

Mecanismo De Acción

Target of Action

TC KHNS 11, also known as 5-(4-(3-(4-Acetylpiperazine-1-carbonyl)phenyl)quinazolin-6-yl)-2-methoxynicotinonitrile, is a potent and selective inhibitor of PI 3-kinase δ (PI3Kδ) . PI3Kδ is a lipid kinase that plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .

Mode of Action

This compound interacts with PI3Kδ by binding to its active site, thereby inhibiting its activity . This inhibition prevents the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical step in the activation of downstream signaling pathways .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PI3K/AKT/mTOR pathway . By inhibiting PI3Kδ, this compound prevents the activation of AKT, a serine/threonine-specific protein kinase. This, in turn, inhibits the mTOR pathway, which plays a key role in cell growth, cell proliferation, protein synthesis, and autophagy .

Pharmacokinetics

This compound exhibits moderate oral bioavailability This means that the compound can be effectively absorbed from the gastrointestinal tract and distributed throughout the body

Result of Action

The inhibition of PI3Kδ by this compound results in the modulation of isoform-dependent immune cell function . This can lead to the suppression of B and T cell-driven inflammatory responses, making this compound a potential therapeutic agent for inflammatory diseases .

Análisis Bioquímico

Biochemical Properties

TC KHNS 11 is a potent and selective PI 3-kinase δ inhibitor. It has biochemical IC50 values of 9, 262, 1650, and 4630 nM for PI 3-Kδ, PI 3-Kα, PI 3-Kβ, and PI 3-Kγ, respectively . It is selective for PI 3-Kδ over a panel of lipid and protein kinases .

Cellular Effects

In cellular contexts, this compound has IC50 values of 49, 3440, and 6530 nM for PI 3-Kδ, PI 3-Kα, and PI 3-Kβ, respectively . It inhibits B-cell function .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of the PI 3-kinase δ . This inhibition translates into modulation of isoform-dependent immune cell function .

Dosage Effects in Animal Models

After oral administration of this compound to rats, proximal PD markers are inhibited, and dose-dependent efficacy in a mechanistic plaque forming cell assay could be demonstrated .

Propiedades

IUPAC Name |

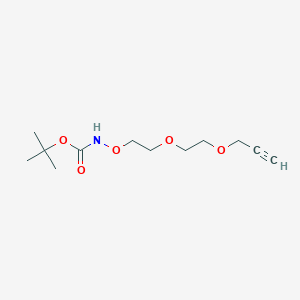

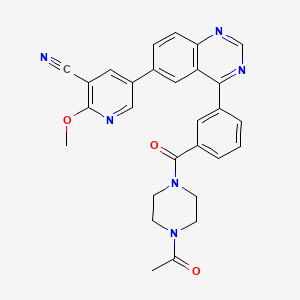

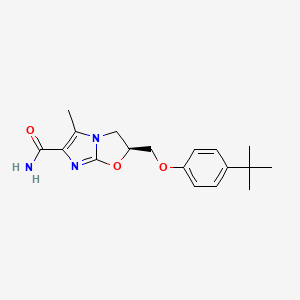

5-[4-[3-(4-acetylpiperazine-1-carbonyl)phenyl]quinazolin-6-yl]-2-methoxypyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24N6O3/c1-18(35)33-8-10-34(11-9-33)28(36)21-5-3-4-20(12-21)26-24-14-19(6-7-25(24)31-17-32-26)23-13-22(15-29)27(37-2)30-16-23/h3-7,12-14,16-17H,8-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYTXJLQBSYAMGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C(=O)C2=CC=CC(=C2)C3=NC=NC4=C3C=C(C=C4)C5=CC(=C(N=C5)OC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid](/img/structure/B611177.png)